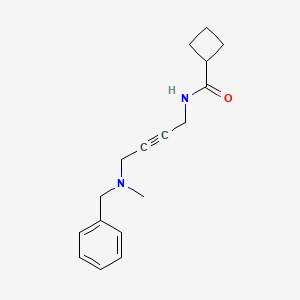

![molecular formula C24H24FN5O2 B2862009 2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-苯乙基乙酰胺 CAS No. 946204-29-1](/img/structure/B2862009.png)

2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

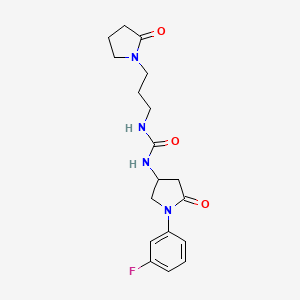

The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” is a type of pyridazine derivative . Pyridazines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of novel fused pyridazines, such as the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridazine derivatives include a Diaza–Wittig reaction . Further details specific to “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” are not available in the retrieved sources.科学研究应用

抗癌活性

含氟化合物,如 6-氟苯并[b]吡喃衍生物,已被研究其抗癌特性。这些化合物通过各种合成途径,在与 5-氟脱氧尿苷等参考药物相比的低浓度下,已显示出对人类癌细胞系(包括肺癌、乳腺癌和中枢神经系统癌症)的活性 (Hammam 等人,2005 年)。这表明由于氟苯基的存在,含氟取代的吡唑并哒嗪也可能具有类似的抗癌特性。

神经退行性疾病成像

取代的咪唑并[1,2-a]吡啶和吡唑并[1,5-a]嘧啶,特别是那些带有氟烷基和氟丙氧基的,已显示出对周围苯二氮卓受体 (PBR) 的高体外亲和力。这些化合物在放射性标记后已用于生物分布研究中,以绘制 PBR 表达,这与神经退行性疾病有关 (Fookes 等人,2008 年)。鉴于结构相似,2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-苯乙基乙酰胺的衍生物也可能适用于开发此类疾病的成像剂。

抗精神病潜力

对 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的研究,包括带有氟苯基的化合物,发现了潜在的抗精神病特性,而没有与多巴胺受体相互作用,这是临床上可用的抗精神病药物的典型特征。这些发现指出了抗精神病药物开发的新途径,有可能避免与多巴胺受体拮抗相关的某些副作用 (Wise 等人,1987 年)。这可能表明含氟取代的吡唑并哒嗪衍生物可能为抗精神病药物研究提供新的途径。

抗炎活性

带有氯代和氟代苯基的化合物在药理学试验中已显示出显着的抗炎活性。例如,N-(3-氯-4-氟苯基) 的衍生物已被合成并显示出相当大的抗炎特性,表明在开发新的抗炎药物中具有潜在作用 (Sunder 等人,2013 年)。这为探索类似含氟苯基化合物的抗炎能力提供了理由。

作用机制

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, thereby inhibiting its kinase activity . This interaction blocks the downstream necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby preventing cell death.

Pharmacokinetics

The compound has been found to have acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . Furthermore, it has an oral bioavailability of 59.55% , indicating a good level of absorption when administered orally.

Result of Action

The inhibition of RIPK1 by the compound leads to the prevention of necroptosis, thereby preventing cell death . This can be particularly beneficial in the treatment of diseases where necroptosis plays a key role, such as certain inflammatory diseases .

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of a compound

属性

IUPAC Name |

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-16(2)22-20-14-27-30(19-10-8-18(25)9-11-19)23(20)24(32)29(28-22)15-21(31)26-13-12-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQXMRSSIVAKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

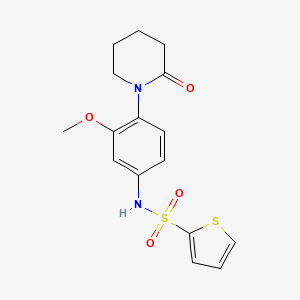

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)

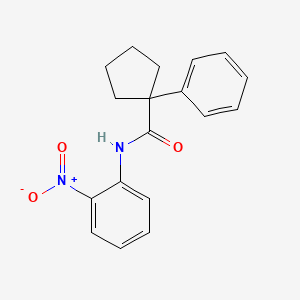

![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)

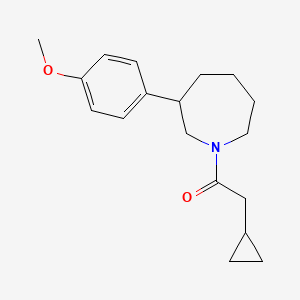

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2861935.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2861936.png)

![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)

![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)

![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)